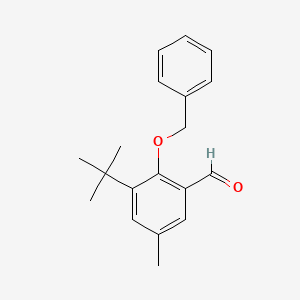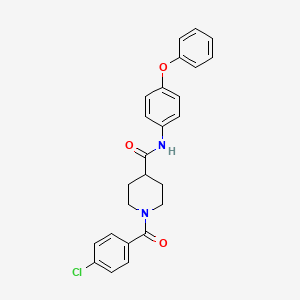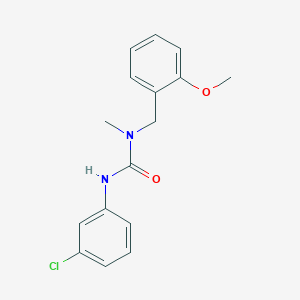![molecular formula C19H16ClN5O4 B4936458 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline CAS No. 5770-15-0](/img/structure/B4936458.png)
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline, also known as CNQX, is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. CNQX is a synthetic compound that has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline acts as a competitive antagonist of the AMPA and kainate receptors, which are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity. By blocking these receptors, 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline inhibits the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), a process that underlies learning and memory. It also has been shown to protect against excitotoxicity, a process that occurs when excessive glutamate release leads to neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline in lab experiments is its high potency and selectivity for the AMPA and kainate receptors, which allows for precise manipulation of glutamate-mediated synaptic transmission. However, one limitation is that it does not block all subtypes of AMPA and kainate receptors, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research involving 8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline, including the development of more potent and selective antagonists for the AMPA and kainate receptors, the investigation of the role of glutamate receptors in neurodegenerative diseases, and the exploration of the therapeutic potential of glutamate receptor modulation for the treatment of various neurological disorders.
Métodos De Síntesis
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline can be synthesized using a multistep process involving the reaction of 2-chloro-4-nitroaniline with piperazine, followed by the reaction of the resulting product with 5-nitroanthranilic acid. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
8-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O4/c20-15-12-13(24(26)27)3-4-17(15)22-8-10-23(11-9-22)18-6-5-16(25(28)29)14-2-1-7-21-19(14)18/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFRGOUBCLLNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386627 |
Source


|
| Record name | ST50240570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-5-nitroquinoline | |
CAS RN |
5770-15-0 |
Source


|
| Record name | ST50240570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)
![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)

![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![1,3-bis[(3-methyl-1H-pyrazol-1-yl)methyl]-2-imidazolidinethione](/img/structure/B4936452.png)

![2-mercapto-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4936469.png)
![6'-amino-1,2,3',5-tetramethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4936470.png)